molecular formula C27H28ClN5OS B15077992 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B15077992
M. Wt: 506.1 g/mol
InChI Key: LLGTZRLYMUBZDL-STBIYBPSSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by condensing o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the acetohydrazide.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-(diethylamino)benzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group in the Schiff base, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, interfering with replication and transcription processes. The thioether linkage and Schiff base moiety can interact with proteins, affecting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Uniqueness

This compound is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzyl group and the diethylamino phenyl moiety enhances its ability to interact with biological targets, making it a promising candidate for further research.

Properties

Molecular Formula

C27H28ClN5OS

Molecular Weight

506.1 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H28ClN5OS/c1-3-32(4-2)22-15-13-20(14-16-22)17-29-31-26(34)19-35-27-30-24-11-7-8-12-25(24)33(27)18-21-9-5-6-10-23(21)28/h5-17H,3-4,18-19H2,1-2H3,(H,31,34)/b29-17+

InChI Key

LLGTZRLYMUBZDL-STBIYBPSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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